2'-Deoxyguanosine-15N5

Descripción

Propiedades

Número CAS |

686353-29-7 |

|---|---|

Fórmula molecular |

C10H13N5O4 |

Peso molecular |

272.21 g/mol |

Nombre IUPAC |

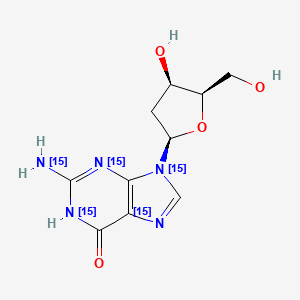

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |

Clave InChI |

YKBGVTZYEHREMT-XOTKZIGKSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

961-07-9 (unlabelled) |

Sinónimos |

2’-Deoxyguanosine-15N5; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5; Deoxyguanosine-15N5; Guanine Deoxyriboside-15N5; NSC 22837-15N5 |

Etiqueta |

Guanine Impurities |

Origen del producto |

United States |

Foundational & Exploratory

2'-Deoxyguanosine-15N5: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and application of 2'-Deoxyguanosine-15N5, a critical tool in nucleic acid research, drug development, and molecular diagnostics.

Introduction

2'-Deoxyguanosine-15N5 is a stable isotope-labeled (SIL) analogue of the natural nucleoside 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been substituted with the heavy isotope of nitrogen, 15N. This isotopic enrichment makes it an invaluable tool for researchers in a variety of scientific disciplines, particularly those utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for highly accurate quantification of DNA damage and repair, as a tracer to elucidate metabolic pathways of nucleosides, and as a structural probe in biomolecular NMR studies of DNA and DNA-protein complexes.

Core Properties and Specifications

2'-Deoxyguanosine-15N5 is chemically identical to its unlabeled counterpart, 2'-deoxyguanosine, but possesses a higher molecular weight due to the incorporation of five 15N isotopes. This mass difference is the basis for its utility in isotope dilution mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃¹⁵N₅O₄ | [1] |

| Molecular Weight | 272.21 g/mol | [1] |

| Unlabeled CAS Number | 961-07-9 | [1] |

| Labeled CAS Number | 686353-29-7 | [1] |

| Appearance | White Solid | |

| Purity | Typically >98% | |

| Storage | -20°C, protect from light |

Synthesis of 2'-Deoxyguanosine-15N5

The synthesis of 2'-Deoxyguanosine-15N5 is a multi-step process that can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, isotopic purity, and available starting materials.

Chemical Synthesis Approach

A common chemical synthesis strategy involves the construction of the 15N5-labeled guanine base followed by its glycosylation to introduce the deoxyribose sugar moiety.

Protocol: Proposed Chemical Synthesis of 15N5-Guanine

This protocol is a composite of established methods for synthesizing labeled purines.

-

Synthesis of a 15N-labeled pyrimidine intermediate: The synthesis can start from simple, commercially available 15N-labeled precursors like [¹⁵N]ammonia or [¹⁵N]urea to construct a pyrimidine ring with the desired isotopic labels.

-

Introduction of the remaining nitrogen atoms: Subsequent reactions involving other 15N-labeled reagents, such as [¹⁵N]sodium nitrite, are used to introduce the remaining nitrogen atoms into the pyrimidine ring and to facilitate the closure of the imidazole ring.[2]

-

Imidazole ring closure: The final step in forming the purine ring system is the closure of the imidazole ring, yielding 15N5-guanine.[2]

-

Ribosylation: The synthesized 15N5-guanine is then coupled with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) via a Vorbrüggen glycosylation or similar reaction to form the protected 2'-deoxyguanosine-15N5.

-

Deprotection: The protecting groups on the deoxyribose sugar are removed to yield the final product, 2'-Deoxyguanosine-15N5.

Enzymatic Synthesis Approach

Enzymatic synthesis offers a highly specific and often more efficient alternative for producing labeled nucleosides and nucleotides.

Protocol: Enzymatic Synthesis of [¹⁵N₅]Guanosine Nucleotides

This method utilizes a series of enzymes to construct the labeled nucleotide from basic labeled precursors.

-

Preparation of Labeled Precursors: The synthesis starts with simple 15N-labeled compounds such as [¹⁵N]ammonium chloride and [¹⁵N]glutamine.[3]

-

Multi-Enzyme Reaction: A cocktail of enzymes involved in the de novo purine biosynthesis pathway is used to build the 15N5-labeled inosine monophosphate (IMP) intermediate.[3]

-

Conversion to GMP: The labeled IMP is then converted to 15N5-labeled guanosine monophosphate (GMP) using IMP dehydrogenase and GMP synthetase.[3]

-

Conversion to dGMP (optional): The GMP can be converted to the deoxy form (dGMP) through the action of ribonucleotide reductase.

-

Dephosphorylation: The resulting [¹⁵N₅]dGMP is then dephosphorylated using a phosphatase to yield 2'-Deoxyguanosine-15N5.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of 2'-Deoxyguanosine-15N5.

-

¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled 2'-deoxyguanosine, but the signals of protons attached to or near the 15N atoms will show coupling to the 15N nucleus, resulting in splitting of the peaks.

-

-

N1: ~150-160 ppm

-

N3: ~170-180 ppm

-

N7: ~220-230 ppm

-

N9: ~160-170 ppm

-

N² (exocyclic amino): ~60-70 ppm

-

| Nitrogen Atom | Predicted ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |

| N1 | ~150 - 160 |

| N3 | ~170 - 180 |

| N7 | ~220 - 230 |

| N9 | ~160 - 170 |

| N² (amino) | ~60 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique that leverages the mass difference of 2'-Deoxyguanosine-15N5 for quantitative applications.

-

Exact Mass: The exact mass of the [M+H]⁺ ion of 2'-Deoxyguanosine-15N5 is 273.1111 Da, which is 5 Da heavier than the unlabeled analogue (268.1069 Da).

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for using 2'-Deoxyguanosine-15N5 as an internal standard.

Protocol: General LC-MS/MS Method for Quantification using 2'-Deoxyguanosine-15N5

-

Sample Preparation:

-

Spike the biological sample (e.g., DNA digest) with a known amount of 2'-Deoxyguanosine-15N5.

-

Perform solid-phase extraction (SPE) or other cleanup steps as necessary.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Unlabeled 2'-deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).

-

2'-Deoxyguanosine-15N5: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the 15N5-guanine base).

-

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-deoxyguanosine | 268.1 | 152.1 |

| 2'-Deoxyguanosine-15N5 | 273.1 | 157.1 |

Applications in Research and Development

Quantification of Oxidative DNA Damage

A major application of 2'-Deoxyguanosine-15N5 is in the study of oxidative stress and DNA damage. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a common biomarker for oxidative DNA damage. By using 8-oxo-dG-¹⁵N₅ as an internal standard, researchers can accurately quantify the levels of this lesion in biological samples.

Elucidation of DNA Repair Pathways

2'-Deoxyguanosine-15N5 can be incorporated into synthetic DNA strands to study the mechanisms of DNA repair pathways, such as Base Excision Repair (BER).

Biomolecular NMR Spectroscopy

Incorporation of 2'-Deoxyguanosine-15N5 into synthetic oligonucleotides allows for detailed structural and dynamic studies by NMR. The 15N labels serve as sensitive probes for investigating hydrogen bonding, base pairing, and interactions with proteins or small molecules.

Synthesis of Labeled Oligonucleotides

To be used in NMR or DNA repair studies, 2'-Deoxyguanosine-15N5 must first be converted into a phosphoramidite building block for solid-phase DNA synthesis.

Protocol: Synthesis of [¹⁵N₅]-2'-deoxyguanosine Phosphoramidite

-

Protection of Functional Groups:

-

The 5'-hydroxyl group of 2'-Deoxyguanosine-15N5 is protected with a dimethoxytrityl (DMT) group.

-

The exocyclic N²-amino group is protected, typically with an isobutyryl (ibu) or similar protecting group.

-

-

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

-

Purification: The final phosphoramidite product is purified by column chromatography.

Conclusion

2'-Deoxyguanosine-15N5 is a versatile and powerful tool for researchers in the life sciences. Its applications in quantitative mass spectrometry have significantly advanced our ability to accurately measure DNA damage and repair, providing critical insights into the mechanisms of cancer and aging. Furthermore, its use in biomolecular NMR continues to deepen our understanding of the intricate structures and dynamics of nucleic acids and their complexes. The continued development of synthetic methodologies for producing high-purity labeled nucleosides like 2'-Deoxyguanosine-15N5 will undoubtedly fuel further discoveries in drug development, molecular biology, and personalized medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyguanosine-15N5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside crucial for a variety of research and development applications. This document details its structure, physicochemical properties, synthesis, and its application as an internal standard in quantitative analysis, particularly in the field of DNA damage and metabolism studies.

Structure and Chemical Identity

2'-Deoxyguanosine-15N5 is a non-radioactive, stable isotope-labeled form of the naturally occurring nucleoside, 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic enrichment provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.

The chemical structure consists of a ¹⁵N-labeled guanine base attached to a 2'-deoxyribose sugar moiety via a β-N₉-glycosidic bond.

Table 1: Chemical Identifiers for 2'-Deoxyguanosine-15N5

| Identifier | Value |

| Chemical Name | 2'-Deoxyguanosine-15N5 |

| Synonyms | Deoxyguanosine-15N5, Guanine deoxyriboside-15N5 |

| CAS Number | 686353-29-7[] |

| Molecular Formula | C₁₀H₁₃¹⁵N₅O₄[] |

| IUPAC Name | 2-(amino-15N)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-15N4[] |

Physicochemical Properties

The physical and chemical properties of 2'-Deoxyguanosine-15N5 are very similar to its unlabeled counterpart, with the primary difference being its molecular weight.

Table 2: Physicochemical Properties of 2'-Deoxyguanosine-15N5

| Property | Value | Source |

| Molecular Weight | 272.21 g/mol (anhydrous) | [][] |

| 290.22 g/mol (monohydrate) | [3] | |

| Appearance | White to off-white solid/crystalline powder | [] |

| Melting Point | >300 °C (decomposes) | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 1 M NH₄OH (50 mg/mL). Slightly soluble in water. | [][][6] |

| Storage Conditions | Store at -20°C, protected from light. | [][3] |

| Purity (typical) | >95% | [] |

| Isotopic Purity | ≥98% ¹⁵N | [3] |

Synthesis of 2'-Deoxyguanosine-15N5

The synthesis of fully ¹⁵N-labeled 2'-deoxyguanosine is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. While specific, detailed protocols for the complete synthesis are often proprietary, a general workflow can be outlined based on published methodologies for labeling nucleosides.

A plausible synthetic route involves the initial synthesis of ¹⁵N₅-labeled guanine, followed by its enzymatic conversion to the corresponding deoxyribonucleoside.

This process begins with simple, commercially available ¹⁵N-labeled starting materials which are chemically converted to the fully labeled guanine base. Subsequently, enzymes such as purine nucleoside phosphorylase (PNP) or nucleoside deoxyribosyltransferase catalyze the transfer of a deoxyribose group from a donor substrate (like deoxyribose-1-phosphate) to the ¹⁵N₅-guanine, forming the desired 2'-Deoxyguanosine-15N5. The final product is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

2'-Deoxyguanosine-15N5 is primarily used as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., oxidative damage products like 8-oxo-2'-deoxyguanosine) in biological samples by isotope dilution mass spectrometry.

General Protocol for DNA Digestion and Analysis

The following is a generalized protocol for the enzymatic digestion of DNA and subsequent analysis using LC-MS/MS with 2'-Deoxyguanosine-15N5 as an internal standard.[7]

Materials:

-

Genomic DNA sample

-

2'-Deoxyguanosine-15N5 internal standard solution of known concentration

-

Nuclease P1

-

Alkaline Phosphatase

-

Digestion Buffer (e.g., 30 mM sodium acetate, 1 mM ZnSO₄, pH 5.3)

-

LC-MS grade water and solvents

Procedure:

-

Sample Preparation:

-

To a known amount of genomic DNA (e.g., 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-15N5 internal standard solution. The amount of internal standard should be chosen to be of a similar order of magnitude as the expected amount of the analyte.

-

-

Enzymatic Digestion:

-

Add Nuclease P1 to the DNA/internal standard mixture and incubate at 37°C for 1-2 hours. This enzyme digests the DNA into deoxynucleoside 5'-monophosphates.

-

Adjust the pH to ~8.0 using a suitable buffer (e.g., Tris-HCl).

-

Add Alkaline Phosphatase and incubate at 37°C for another 1-2 hours. This enzyme dephosphorylates the deoxynucleoside 5'-monophosphates to yield deoxynucleosides.

-

-

Sample Cleanup (Optional but Recommended):

-

The digested sample can be purified using solid-phase extraction (SPE) or filtration to remove proteins and other interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the final sample into an LC-MS/MS system.

-

Liquid Chromatography: Separate the deoxynucleosides using a suitable C18 reverse-phase column with a gradient elution profile (e.g., using a mobile phase of water and methanol with a small amount of formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the transitions for both the unlabeled 2'-deoxyguanosine and the ¹⁵N₅-labeled internal standard.

-

Analyte (dG): Monitor the transition of the protonated molecule [M+H]⁺ to the protonated guanine base fragment.

-

Internal Standard (dG-¹⁵N₅): Monitor the corresponding transition for the labeled compound, which will have a +5 Da mass shift.

-

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Spectroscopic Information

Mass Spectrometry

In mass spectrometry, 2'-Deoxyguanosine-15N5 will exhibit a mass shift of +5 Da compared to its unlabeled counterpart due to the five ¹⁵N atoms. The fragmentation pattern in tandem MS (MS/MS) is expected to be similar to unlabeled 2'-deoxyguanosine, with the major fragmentation being the cleavage of the glycosidic bond to yield the protonated guanine base. The resulting fragment ion will also show a +5 Da mass shift.

Table 3: Expected Mass Spectrometry Transitions for 2'-Deoxyguanosine and its ¹⁵N₅-labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-Deoxyguanosine | 268.1 | 152.1 |

| 2'-Deoxyguanosine-15N5 | 273.1 | 157.1 |

NMR Spectroscopy

Conclusion

2'-Deoxyguanosine-15N5 is an essential tool for researchers in the fields of molecular biology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS-based methods allows for highly accurate and precise quantification of 2'-deoxyguanosine and its metabolites, which is critical for studies of DNA damage, repair mechanisms, and the effects of therapeutic agents on nucleic acid metabolism. The information provided in this guide serves as a valuable resource for the effective utilization of this important stable isotope-labeled compound.

References

- 3. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]

- 4. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 6. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 7. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2'-DEOXYGUANOSINE 5'-TRIPHOSPHATE, AMMONIUM SALT | Eurisotop [eurisotop.com]

Synthesis of 2'-Deoxyguanosine-¹⁵N₅: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of 2'-Deoxyguanosine-¹⁵N₅, a critical isotopically labeled internal standard for mass spectrometry-based applications and a valuable probe in NMR studies of nucleic acid structure and dynamics. This document details both chemical and enzymatic synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Introduction

The precise quantification of nucleoside modifications and the elucidation of nucleic acid structures are paramount in various fields, including drug development, molecular biology, and diagnostics. Stable isotope-labeled internal standards, such as 2'-Deoxyguanosine-¹⁵N₅, are indispensable for achieving accurate and reproducible results in mass spectrometry by correcting for matrix effects and variations in instrument response. Furthermore, the incorporation of ¹⁵N labels into nucleic acids provides a powerful tool for NMR spectroscopic studies, enabling the detailed investigation of molecular interactions and dynamics. This guide explores the primary strategies for synthesizing 2'-Deoxyguanosine-¹⁵N₅, offering a comparative look at the available methods.

Chemical Synthesis Routes

Chemical synthesis offers a versatile approach to producing isotopically labeled nucleosides. The synthesis of 2'-Deoxyguanosine-¹⁵N₅ typically involves the construction of the purine ring system with ¹⁵N-labeled precursors, followed by glycosylation with a protected 2-deoxyribose derivative.

One common strategy involves the transformation of a more readily available labeled nucleoside, such as 2'-deoxyadenosine. For instance, the syntheses of [1-¹⁵N]- and [2-¹⁵N]-2'-deoxyguanosines have been reported via the transformation of 2'-deoxyadenosine, utilizing [6-¹⁵N]-2'-deoxyadenosine or [¹⁵N]KCN as the nitrogen-15 source, respectively.[1] A key advantage of this particular route is its simplicity, as it avoids protection and deprotection steps and requires only a single chromatographic purification.[1]

Another approach focuses on the nucleophilic substitution reaction of 2-fluoro derivatives of guanosine or 2'-deoxyguanosine with potassium [¹⁵N]phthalimide.[2][3] This method has been shown to be efficient for introducing the ¹⁵N label at the 2-position of the guanine base.[2][3]

A multi-step synthesis starting from imidazole-4,5-dicarboxylic acid has also been described for preparing [1,3, NH₂-¹⁵N₃] (5'S)-8,5'-cyclo-2'-deoxyguanosine, which involves the chemo-enzymatic preparation of the triply-labeled 2'-deoxyguanosine as a key intermediate.[4][5] This route introduces the ¹⁵N isotopes using Na¹⁵NO₂ and ¹⁵NH₄Cl.[5]

Enzymatic and Chemo-Enzymatic Synthesis

Enzymatic and chemo-enzymatic methods provide highly specific and often milder alternatives to purely chemical synthesis. These approaches can leverage the high fidelity of enzymes to achieve specific labeling patterns.[6]

One chemo-enzymatic strategy for producing [1,3, NH₂-¹⁵N₃]-2'-deoxyguanosine has been established, which is then used in the synthesis of other labeled compounds.[4][5] This method highlights the power of combining chemical and biological catalysts to achieve complex molecular architectures.

Furthermore, enzymatic methods are commonly employed for the synthesis of ¹⁵N-labeled nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs), which are precursors for the enzymatic synthesis of labeled RNA and DNA oligonucleotides.[7] While not a direct synthesis of the nucleoside itself, this is a critical step for many downstream applications in molecular biology and structural studies.

Quantitative Data Summary

The following table summarizes the reported yields for various key steps in the synthesis of labeled guanosine and deoxyguanosine derivatives. Direct comparison of overall yields for 2'-Deoxyguanosine-¹⁵N₅ is challenging due to the varied labeling patterns and synthetic strategies reported in the literature.

| Starting Material | Labeled Precursor | Product | Reported Yield (%) | Reference |

| 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(methylthio)ethyl]inosine | Potassium [¹⁵N]phthalimide | N²-phthaloyl [2-¹⁵N]guanosine derivative | 62 | [3] |

| 6-chloro-2-fluoro-9-(β-D-ribofuranosyl)-9H-purine derivative | Potassium [¹⁵N]phthalimide | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-[¹⁵N]phthalimido-9H-purine | 64 | [3] |

| 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine | [¹⁵N]benzylamine | N²-benzyl[2-¹⁵N]guanosine derivative | High | [3] |

| [¹⁵N₅]-2'-deoxyguanosine monohydrate | N-bromosuccinimide | [¹⁵N₅]-8-bromo-2'-deoxyguanosine | Not specified | [8] |

| [¹⁵N₅]-2'-deoxyguanosine monohydrate | Ascorbic acid, CuSO₄, H₂O₂ | [¹⁵N₅]-8-oxo-dG | Not specified | [8] |

Experimental Protocols

Synthesis of [¹⁵N₅]-8-bromo-2'-deoxyguanosine[8]

This protocol describes the bromination of commercially available [¹⁵N₅]-2'-deoxyguanosine.

-

Reaction Setup: In a 500 μL microcentrifuge tube equipped with a magnetic stirring bar, suspend 1 mg (3.5 μmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 0.5 mL of a 4:1 water/acetonitrile mixture.

-

Bromination: Add 1.3 mg (7.3 μmol) of N-bromosuccinimide to the suspension under stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2 hours.

-

Work-up: Remove the solvent under a stream of argon and add 0.1 mL of acetone.

-

Precipitation: Stir the mixture at room temperature for 4 hours, then store it at -20°C overnight.

-

Isolation: Centrifuge the mixture at 1000 g for 1 minute and remove the supernatant.

-

Washing: Wash the precipitate with 60 μL of cold acetone (-18°C), centrifuge again, and remove the liquid.

-

Drying: Dry the resulting light-brown powder under vacuum for 20 minutes to yield [¹⁵N₅]-8-bromo-2'-deoxyguanosine.

Synthesis of [¹⁵N₅]-8-oxo-2'-deoxyguanosine ([¹⁵N₅]-8-oxo-dG)[8]

This protocol details the oxidation of [¹⁵N₅]-2'-deoxyguanosine.

-

Reaction Setup: In a 1 mL glass vial with a magnetic stirring bar, dissolve 0.24 mg (0.82 μmol) of [¹⁵N₅]-2'-deoxyguanosine monohydrate in 164 μL of deionized water.

-

Addition of Reagents: While stirring, add 5.45 μL (2.7 μmol) of a freshly prepared 0.5 M ascorbic acid solution, followed by 3.3 μL (3.3 μmol) of 0.1 M CuSO₄ and 9.4 μL of 30% hydrogen peroxide.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Quenching: Quench the reaction by adding 100 μL of a 5% Na₂SO₃ solution.

-

Neutralization: Adjust the pH to 7 by adding a 5% NaHCO₃ aqueous solution.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the literature.

Caption: Chemical synthesis routes to ¹⁵N-labeled 2'-deoxyguanosine.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of [1,3, NH2-(15)N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 7. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Deoxyguanosine-¹⁵N₅ Isotopic Labeling for Advanced Research

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG), a critical tool in modern biomedical research. This guide covers the synthesis, physicochemical properties, and key applications of ¹⁵N₅-dG, with a focus on its use as an internal standard for mass spectrometry-based quantification of DNA adducts and in nuclear magnetic resonance (NMR) studies.

Introduction

2'-Deoxyguanosine (dG) is a purine nucleoside that is a fundamental component of DNA. Its susceptibility to oxidative damage and adduction by xenobiotics makes it a key biomarker in studies of carcinogenesis and drug toxicity. The use of stable isotope-labeled analogues, particularly 2'-deoxyguanosine fully labeled with ¹⁵N at all five nitrogen positions (¹⁵N₅-dG), has become indispensable for the accurate quantification of dG and its modified forms in biological matrices. The mass shift introduced by the ¹⁵N isotopes allows for its use as an ideal internal standard in isotope dilution mass spectrometry, providing high precision and accuracy in adductomics studies. Furthermore, ¹⁵N labeling is a powerful technique in NMR spectroscopy for elucidating the structure and dynamics of DNA and its complexes with proteins and small molecules.

Physicochemical Properties of 2'-Deoxyguanosine

Understanding the fundamental properties of 2'-deoxyguanosine is crucial for its handling and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 961-07-9 | [1] |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [2] |

| Molecular Weight | 267.24 g/mol | [2] |

| Melting Point | 300 °C | [3][4] |

| Boiling Point | 725.5 °C (estimated) | [2] |

| Density | 2.08 g/cm³ | [2] |

| pKa | 9.2 | [3] |

| UV max (pH 1) | 255 nm | [1][3] |

| Solubility | Slightly soluble in water. Soluble in 1 M NH₄OH, methanol, ethanol, and DMSO. | [1][3] |

| Appearance | White to off-white crystalline powder. | [2][3] |

Synthesis of 2'-Deoxyguanosine-¹⁵N₅

The synthesis of ¹⁵N₅-dG can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as desired isotopic purity, yield, cost, and available expertise.

Comparison of Synthesis Methods

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | ¹⁵N-labeled precursors (e.g., ¹⁵N-guanine), protected deoxyribose | ¹⁵N-labeled precursors (e.g., [¹⁵N₅]-IMP, ¹⁵NH₄Cl), ribose, ATP, enzymes |

| Complexity | Multi-step, requires protection and deprotection of functional groups | Can be performed as a "one-pot" reaction, but requires purified enzymes |

| Yield | Can be high, but may be reduced by side reactions and purification steps | Generally high, with reported yields of >75% for similar purine nucleotides.[5] |

| Isotopic Purity | High, dependent on the purity of the labeled precursors | Very high, often >99% ¹⁵N enrichment.[6] |

| Cost | Can be expensive due to the cost of protected and labeled starting materials and reagents | Can be more cost-effective, especially for larger scale production, if enzymes are produced in-house. |

| Stereospecificity | May require chiral separation to obtain the desired anomer | Highly stereospecific due to the nature of enzymatic reactions |

| Environmental Impact | Generates more chemical waste due to the use of organic solvents and protecting groups | Generally more environmentally friendly, using aqueous buffers |

Enzymatic Synthesis Workflow

Enzymatic synthesis offers a highly specific and efficient method for producing ¹⁵N₅-dG. A common strategy involves the conversion of a ¹⁵N-labeled precursor, such as inosine monophosphate (IMP), into guanosine monophosphate (GMP), which is then dephosphorylated to guanosine and subsequently converted to 2'-deoxyguanosine.

Caption: Enzymatic synthesis pathway for ¹⁵N₅-dG.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of DNA Adducts using ¹⁵N₅-dG as an Internal Standard

This protocol outlines the general steps for the quantification of a specific DNA adduct, for example, an oxidized guanine species like 8-oxo-2'-deoxyguanosine (8-oxo-dG), in a biological sample.

1. DNA Extraction and Purification:

-

Homogenize approximately 100 mg of frozen tissue in a lysis buffer (e.g., Qiagen Gentra Puregene Tissue Kit).

-

Treat the lysate with Proteinase K to digest proteins, followed by RNase A to remove RNA.

-

Precipitate proteins and centrifuge to separate the protein-free supernatant containing DNA.

-

Precipitate the DNA from the supernatant using isopropanol.

-

Wash the DNA pellet with ethanol and resuspend in a suitable buffer (e.g., TE buffer).

-

Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).

2. DNA Hydrolysis:

-

To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the ¹⁵N₅-labeled internal standard (e.g., [¹⁵N₅]-8-oxo-dG).

-

Perform enzymatic hydrolysis of the DNA to nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.

-

Incubate the mixture at 37 °C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the nucleosides (including the analyte and internal standard) with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 80% B over 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (e.g., 8-oxo-dG): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific fragment ion.

-

Internal Standard ([¹⁵N₅]-8-oxo-dG): Monitor the corresponding transition for the labeled compound (the mass of the precursor and fragment ions will be shifted by +5 Da).

-

-

Optimize MS parameters such as collision energy and declustering potential for each analyte and internal standard.

-

5. Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.

-

Express the results as the number of adducts per 10⁸ normal nucleotides.

Caption: Workflow for DNA adduct analysis.

Applications of 2'-Deoxyguanosine-¹⁵N₅

Mass Spectrometry

The primary application of ¹⁵N₅-dG is as an internal standard in isotope dilution mass spectrometry for the quantification of DNA adducts.[4] The co-elution of the labeled standard with the endogenous analyte and their identical ionization efficiencies compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements. This is particularly crucial in DNA damage and repair studies, where adduct levels can be very low (in the range of 1 adduct per 10⁸ normal nucleotides).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, ¹⁵N labeling provides a powerful tool to study the structure, dynamics, and interactions of nucleic acids. The ¹⁵N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the more abundant ¹⁴N isotope (spin=1).[7] By incorporating ¹⁵N₅-dG into oligonucleotides, researchers can:

-

Resolve spectral overlap: The large one-bond ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can be used to resolve overlapping resonances in complex spectra.

-

Study hydrogen bonding: The chemical shifts of the imino and amino nitrogens are sensitive to hydrogen bonding, providing insights into DNA base pairing and interactions with proteins or drugs.

-

Probe molecular dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide information on the dynamics of the nucleobase and the sugar-phosphate backbone on a wide range of timescales.

Signaling Pathways and Logical Relationships

While ¹⁵N₅-dG is not directly involved in signaling pathways, its use is integral to elucidating the consequences of DNA damage, which can trigger various cellular signaling cascades. For instance, the accurate quantification of DNA adducts using ¹⁵N₅-dG can help to understand the dose-response relationship between a genotoxic agent and the activation of DNA damage response (DDR) pathways, such as the p53 signaling pathway.

Caption: Role of ¹⁵N₅-dG in studying DNA damage response.

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a powerful and versatile tool for researchers in the fields of toxicology, cancer biology, and drug development. Its application as an internal standard in mass spectrometry enables the accurate and precise quantification of DNA adducts, providing critical data for risk assessment and mechanistic studies. In NMR spectroscopy, ¹⁵N labeling offers unique insights into the structure and dynamics of DNA and its interactions. The continued development of synthesis and analytical methods involving ¹⁵N₅-dG will undoubtedly further our understanding of the mechanisms of DNA damage and repair and their implications for human health.

References

- 1. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Application of Nitrogen-15 Labeled Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of nitrogen-15 (¹⁵N) labeled nucleosides. From their pivotal role in confirming the semi-conservative replication of DNA to their modern use in metabolic flux analysis and drug development, ¹⁵N-labeled nucleosides have become indispensable tools in the life sciences. This document details the core methodologies for their preparation and use, presents quantitative data for experimental planning, and visualizes key pathways and workflows to facilitate a deeper understanding of their application.

A Historical Perspective: The Dawn of Isotopic Labeling in Nucleic Acid Research

The journey into the world of isotopically labeled nucleosides began with the fundamental quest to understand the replication of genetic material. The groundbreaking experiment conducted by Matthew Meselson and Franklin Stahl in 1958 stands as a testament to the power of isotopic labeling.[1] By culturing E. coli in a medium containing a heavy isotope of nitrogen (¹⁵N), they were able to distinguish between parent and newly synthesized DNA strands, providing definitive evidence for the semi-conservative model of DNA replication.[1] This seminal work laid the foundation for the use of stable isotopes in nucleic acid research, a technique that continues to evolve and enable new discoveries.[2][3]

Early research focused on developing methods for incorporating ¹⁵N into nucleic acids, primarily for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] These techniques, enhanced by the presence of the ¹⁵N label, allowed for the detailed investigation of DNA-ligand interactions and the intricate three-dimensional structures of DNA and RNA.[4][6]

Synthesis of Nitrogen-15 Labeled Nucleosides

The synthesis of ¹⁵N-labeled nucleosides can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of production.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce ¹⁵N atoms at specific positions within the nucleobase. This is particularly valuable for detailed mechanistic studies and for assigning specific signals in NMR spectra. A common strategy for labeling purine nucleosides like adenosine and guanosine is outlined below.

Experimental Protocol: Site-Specific ¹⁵N-Labeling of Adenosine and Guanosine [7]

This protocol describes the synthesis of [7,NH₂-¹⁵N₂]-adenosine and its subsequent conversion to [1,7,NH₂-¹⁵N₃]-guanosine.

-

Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone: 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate is reacted with [¹⁵N]NaNO₂ in 1 N HCl to introduce the first ¹⁵N label at the 5-position.[7]

-

Ring Closure to form [7-¹⁵N]-2-mercaptohypoxanthine: The ¹⁵N-labeled pyrimidine is then cyclized using diethoxymethyl acetate in dimethylformamide (DMF) to form the imidazole ring, incorporating the ¹⁵N at the 7-position of the purine ring.[7]

-

Desulfurization to [7-¹⁵N]hypoxanthine: The 2-mercapto group is removed using Raney nickel to yield [7-¹⁵N]hypoxanthine.[7]

-

Chlorination to [7-¹⁵N]-6-chloropurine: The hypoxanthine is converted to the more reactive 6-chloropurine derivative using POCl₃.[7]

-

Enzymatic Ribosylation: The ¹⁵N-labeled 6-chloropurine is then coupled to a ribose donor using a purine nucleoside phosphorylase (PNP) to form the corresponding nucleoside.[7]

-

Amination to [7,NH₂-¹⁵N₂]-adenosine: The final ¹⁵N label is introduced by displacing the 6-chloro group with [¹⁵N]ammonia, generated in situ from [¹⁵N]NH₄Cl.[7]

-

Conversion to Guanosine: The labeled adenosine can be further converted to guanosine through a series of enzymatic and chemical steps.

Workflow for Chemical Synthesis of ¹⁵N-Labeled Adenosine

Caption: Workflow for the chemical synthesis of site-specifically ¹⁵N-labeled adenosine.

Enzymatic Synthesis

Enzymatic methods are particularly useful for producing uniformly labeled nucleosides, where all nitrogen (and often carbon) atoms are replaced with their heavy isotopes. This is typically achieved by growing microorganisms in a medium containing ¹⁵N-labeled precursors, such as [¹⁵N]NH₄Cl, and then harvesting the nucleic acids or their constituent nucleotides.

Experimental Protocol: Uniform ¹⁵N-Labeling of DNA

This protocol provides a general workflow for producing uniformly ¹⁵N-labeled DNA using E. coli.

-

Culture Preparation: An E. coli strain is grown in a minimal medium where the sole nitrogen source is [¹⁵N]NH₄Cl.[8]

-

Inoculation and Growth: The culture is inoculated and grown until it reaches the desired cell density. During this time, the bacteria incorporate the ¹⁵N into all nitrogen-containing biomolecules, including nucleotides.

-

DNA Extraction: The bacterial cells are harvested, and the genomic DNA is extracted and purified using standard molecular biology techniques.

-

Hydrolysis (Optional): For the analysis of individual deoxynucleosides, the purified ¹⁵N-labeled DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.[8]

Workflow for Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

Caption: Workflow for the enzymatic synthesis of uniformly ¹⁵N-labeled DNA in E. coli.

Applications in Elucidating Metabolic and Signaling Pathways

¹⁵N-labeled nucleosides are powerful tools for tracing the flow of nitrogen through metabolic and signaling pathways. By introducing these labeled compounds into cells or organisms, researchers can follow their metabolic fate and gain insights into the dynamics of nucleotide metabolism.

De Novo and Salvage Nucleotide Synthesis

Cells can synthesize nucleotides through two main pathways: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-formed nucleobases and nucleosides.[9][10] ¹⁵N-labeled precursors are instrumental in dissecting the relative contributions of these two pathways in different cell types and under various physiological conditions.[11]

For instance, by feeding cells [γ-¹⁵N]-glutamine, a key nitrogen donor in de novo purine and pyrimidine synthesis, researchers can track the incorporation of the ¹⁵N label into newly synthesized nucleotides.[12][13] This allows for the quantification of the flux through the de novo pathway.[14] Similarly, introducing ¹⁵N-labeled nucleosides or nucleobases allows for the measurement of salvage pathway activity.[11]

Quantitative Data on Nucleotide Synthesis Flux

| Tracer | Pathway Studied | Cell/Tissue Type | Key Finding | Reference |

| [γ-¹⁵N]-glutamine | De Novo Purine Synthesis | Small Intestine | Highest de novo purine synthesis activity among tissues studied. | [11] |

| [¹⁵N₅]-adenine | Purine Salvage | Various Tissues | Effective salvage in most tissues, with distinct utilization patterns. | [11] |

| [¹⁵N₄]-inosine | Purine Salvage | Kidney | Primary site of inosine salvage. | [11] |

| [¹⁵N-amide]-glutamine | De Novo Pyrimidine Synthesis | HAP1-ΔSHMT2 cells | Incorporation of ¹⁵N into pyrimidine precursors was observed. | [13] |

Diagram of De Novo and Salvage Purine Synthesis Pathways

Caption: Overview of de novo and salvage pathways for purine synthesis, highlighting the entry points for ¹⁵N-labeled precursors.

Adenosine and cGMP Signaling

While the direct use of ¹⁵N-labeled nucleosides to trace complex signaling cascades is less documented, the principles of isotopic labeling are highly relevant to understanding these pathways. Adenosine and cyclic guanosine monophosphate (cGMP) are crucial signaling molecules involved in a vast array of physiological processes.[15][16]

Extracellular adenosine, for instance, activates G-protein coupled receptors, leading to changes in intracellular cyclic AMP (cAMP) levels.[17] The metabolism of adenosine is tightly regulated by enzymes such as adenosine deaminase (ADA) and adenosine kinase (ADK).[15] ¹⁵N-labeled adenosine could potentially be used to trace its uptake, metabolism, and contribution to the intracellular nucleotide pool under different signaling conditions.

Similarly, cGMP is synthesized from GTP by guanylyl cyclases and degraded by phosphodiesterases (PDEs).[18] While not a direct tracing of the signaling molecule itself, using ¹⁵N-labeled precursors to study the flux towards GTP, the substrate for cGMP synthesis, can provide indirect information about the capacity for cGMP production.

Diagram of Adenosine Signaling and Metabolism

Caption: Schematic of extracellular and intracellular adenosine metabolism and signaling.

Future Directions and Conclusion

The discovery and application of nitrogen-15 labeled nucleosides have profoundly impacted our understanding of nucleic acid biology and metabolism. While their use in structural biology and metabolic flux analysis is well-established, their potential as direct tracers in complex signaling pathways remains an area for further exploration. Advances in mass spectrometry sensitivity and resolution, coupled with sophisticated computational modeling, will likely enable more intricate studies of signaling dynamics using ¹⁵N-labeled nucleosides in the future.

For drug development professionals, these tools offer a powerful means to investigate the mechanism of action of nucleotide analogues and to study the metabolic reprogramming that is a hallmark of many diseases, including cancer. The continued development of novel synthesis methods for site-specific and multi-isotope labeling will undoubtedly open up new avenues of research and contribute to the development of novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Stable isotopes: origins and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 7. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De novo synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Homogeneous single-label cGMP detection platform for the functional study of nitric oxide-sensitive (soluble) guanylyl cyclases and cGMP-specific phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-time imaging of cGMP signaling shows pronounced differences between glomerular endothelial cells and podocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Applications of 15N Labeled DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope nitrogen-15 (¹⁵N) into DNA has revolutionized our understanding of fundamental biological processes. This non-radioactive isotope serves as a powerful probe, enabling researchers to trace, quantify, and characterize DNA and its interactions with unprecedented precision. This technical guide delves into the core applications of ¹⁵N labeled DNA, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Elucidating DNA Replication: The Meselson-Stahl Experiment

One of the most elegant and conclusive experiments in molecular biology, the Meselson-Stahl experiment, utilized ¹⁵N labeling to unequivocally demonstrate the semi-conservative nature of DNA replication. By growing E. coli in a medium containing ¹⁵NH₄Cl as the sole nitrogen source, they created a population of bacteria with "heavy" DNA. A subsequent switch to a ¹⁴N medium allowed them to track the distribution of the heavy isotope through successive generations of DNA replication.

Quantitative Data: Expected and Observed Results

The genius of the experiment lay in its ability to separate DNA of different densities using cesium chloride (CsCl) density gradient centrifugation. The distinct banding patterns observed after each generation provided clear evidence for the semi-conservative model.

| Generation | Expected DNA Composition (Semi-Conservative Model) | Observed Results in Density Gradient |

| 0 | 100% ¹⁵N-¹⁵N (Heavy) | A single band at the "heavy" DNA position. |

| 1 | 100% ¹⁵N-¹⁴N (Hybrid) | A single band at an intermediate density. |

| 2 | 50% ¹⁵N-¹⁴N (Hybrid), 50% ¹⁴N-¹⁴N (Light) | Two bands of equal intensity: one at the intermediate density and one at the "light" DNA position. |

| 3 | 25% ¹⁵N-¹⁴N (Hybrid), 75% ¹⁴N-¹⁴N (Light) | Two bands: a fainter band at the intermediate density and a more intense band at the "light" DNA position. |

Experimental Protocol: Meselson-Stahl Experiment

-

Bacterial Culture and Labeling:

-

Grow E. coli for several generations in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. This ensures that the DNA is fully labeled with the heavy isotope.

-

-

Switch to Light Medium:

-

Transfer the ¹⁵N-labeled E. coli to a fresh medium containing only ¹⁴NH₄Cl. This is generation 0.

-

-

Sample Collection:

-

Collect bacterial samples at different time points corresponding to successive generations (e.g., after 20 minutes for the first generation, 40 minutes for the second, and so on, based on the doubling time of E. coli).

-

-

DNA Extraction:

-

For each sample, lyse the bacterial cells to release the cellular contents, including the DNA.

-

Purify the DNA from other cellular components.

-

-

Density Gradient Centrifugation:

-

Mix the extracted DNA with a cesium chloride (CsCl) solution.

-

Centrifuge the mixture at high speed for an extended period (e.g., 20-48 hours). This creates a density gradient in the CsCl solution.

-

The DNA molecules will migrate to the position in the gradient that matches their own buoyant density.

-

-

Analysis:

-

Visualize the DNA bands in the centrifuge tube, typically using UV light absorption.

-

Compare the positions of the bands to control samples of pure ¹⁵N-DNA and ¹⁴N-DNA to determine their densities.

-

Experimental Workflow: Meselson-Stahl Experiment

Caption: Workflow of the Meselson-Stahl experiment.

Probing DNA-Protein Interactions with Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N labeling is a cornerstone of NMR studies aimed at understanding the intricate interactions between DNA and proteins. By selectively labeling either the DNA or the protein with ¹⁵N, researchers can simplify complex spectra and focus on the signals originating from the labeled molecule. This approach provides invaluable insights into the structure, dynamics, and binding interfaces of DNA-protein complexes.

Quantitative Data: Chemical Shift Perturbations

Upon binding of a ligand (e.g., a protein), the chemical environment of the nuclei in the ¹⁵N-labeled DNA changes, leading to shifts in their corresponding NMR signals. These chemical shift perturbations (CSPs) can be mapped onto the DNA sequence to identify the binding site.

| Nucleotide Position | ¹⁵N Chemical Shift (Free DNA, ppm) | ¹⁵N Chemical Shift (Bound DNA, ppm) | Chemical Shift Perturbation (ppm) |

| A5 | 145.2 | 145.9 | 0.7 |

| T6 | 158.7 | 159.1 | 0.4 |

| G7 | 155.1 | 156.5 | 1.4 |

| C8 | 150.3 | 150.4 | 0.1 |

| G9 | 155.3 | 156.8 | 1.5 |

| A10 | 145.5 | 146.3 | 0.8 |

Note: The values presented in this table are illustrative and will vary depending on the specific DNA sequence and protein.

Experimental Protocol: NMR Analysis of DNA-Protein Interactions

-

¹⁵N Labeling of DNA:

-

Synthesize the DNA oligonucleotide of interest using ¹⁵N-labeled phosphoramidites. This allows for site-specific or uniform labeling.

-

Alternatively, for larger DNA fragments, use enzymatic methods such as polymerase chain reaction (PCR) with ¹⁵N-labeled dNTPs.

-

-

Sample Preparation:

-

Purify the ¹⁵N-labeled DNA to remove any contaminants.

-

Prepare a concentrated solution of the labeled DNA in a suitable NMR buffer.

-

Express and purify the unlabeled protein partner.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the free ¹⁵N-labeled DNA.

-

Titrate the unlabeled protein into the DNA sample and acquire a series of ¹H-¹⁵N HSQC spectra at different protein concentrations.

-

-

Data Analysis:

-

Process the NMR spectra to identify and assign the resonances.

-

Calculate the chemical shift perturbations for each assigned resonance upon protein binding.

-

Map the significant CSPs onto the DNA sequence to identify the protein binding site.

-

Experimental Workflow: NMR Titration Experiment

Caption: Workflow for a typical NMR titration experiment.

Quantitative Mass Spectrometry for DNA and DNA-Binding Proteins

In the realm of mass spectrometry, ¹⁵N labeling serves as a robust internal standard for the accurate quantification of DNA and its associated proteins. By spiking a sample with a known amount of a ¹⁵N-labeled analogue of the target molecule, researchers can correct for variations in sample preparation and instrument response, leading to highly precise measurements.

Quantitative Data: Mass Shift and Isotopic Purity

The incorporation of ¹⁵N atoms results in a predictable mass shift in the molecule, which is readily detectable by mass spectrometry. This mass difference allows for the clear distinction between the naturally abundant (¹⁴N) and the heavy isotope-labeled molecules.

| Molecule | Unlabeled (¹⁴N) Mass (Da) | ¹⁵N-Labeled Mass (Da) | Mass Shift (Da) | Isotopic Purity (%) |

| Oligonucleotide (10-mer) | 3088.0 | 3123.0 | 35 | >99 |

| DNA Repair Protein (hOGG1) | 38745 | 39180 | 435 | >98 |

| Tryptic Peptide | 1431.7 | 1445.7 | 14 | >99 |

Note: The mass shift depends on the number of nitrogen atoms in the molecule. The data presented is for illustrative purposes.

Experimental Protocol: Quantitative Analysis of DNA Adducts

-

Synthesis of ¹⁵N-Labeled Standard:

-

Synthesize the ¹⁵N-labeled DNA adduct of interest to be used as an internal standard.

-

-

Sample Preparation:

-

Extract DNA from the biological sample of interest.

-

Spike the extracted DNA with a known amount of the ¹⁵N-labeled internal standard.

-

Digest the DNA into individual nucleosides or small oligonucleotides using appropriate enzymes.

-

-

LC-MS/MS Analysis:

-

Separate the digested DNA fragments using liquid chromatography (LC).

-

Analyze the separated fragments using tandem mass spectrometry (MS/MS).

-

Set the mass spectrometer to monitor the specific mass transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) analytes.

-

-

Quantification:

-

Determine the ratio of the peak areas of the unlabeled analyte to the ¹⁵N-labeled internal standard.

-

Use this ratio to calculate the absolute amount of the DNA adduct in the original sample.

-

Logical Relationship: Quantitative Mass Spectrometry

Caption: Logic of quantitative mass spectrometry using a ¹⁵N-labeled internal standard.

Stable Isotope Probing (SIP) for Microbial Ecology

Stable Isotope Probing (SIP) with ¹⁵N-labeled substrates is a powerful technique to identify metabolically active microorganisms in complex environmental samples. By providing a ¹⁵N-labeled substrate (e.g., ¹⁵NH₄⁺ or ¹⁵N-labeled organic compounds), researchers can trace the incorporation of the heavy isotope into the DNA of microorganisms that are actively consuming that substrate.

Quantitative Data: Buoyant Density Shift

The incorporation of ¹⁵N into the DNA of microorganisms increases its buoyant density. This allows for the separation of "heavy" ¹⁵N-labeled DNA from the "light" ¹⁴N-DNA of inactive or non-utilizing organisms via density gradient centrifugation.

| Parameter | Value |

| Maximum Buoyant Density Shift for ¹⁵N-DNA | ~0.016 g/mL |

| Buoyant Density of Unlabeled DNA (example) | 1.700 g/mL |

| Buoyant Density of ¹⁵N-labeled DNA (example) | 1.716 g/mL |

Note: The actual buoyant density will depend on the G+C content of the DNA.

Experimental Protocol: DNA-SIP

-

Incubation with ¹⁵N Substrate:

-

Incubate the environmental sample (e.g., soil, water) with a ¹⁵N-labeled substrate.

-

-

DNA Extraction:

-

Extract the total DNA from the environmental sample.

-

-

Density Gradient Centrifugation:

-

Subject the extracted DNA to cesium chloride (CsCl) density gradient ultracentrifugation.

-

-

Fractionation:

-

Carefully collect fractions along the density gradient.

-

-

Analysis of DNA Fractions:

-

Quantify the DNA in each fraction.

-

Identify the microorganisms present in the "heavy" DNA fractions (which contain the ¹⁵N-labeled DNA) using techniques such as 16S rRNA gene sequencing or metagenomics.

-

Experimental Workflow: Stable Isotope Probing

A Technical Guide to 2'-Deoxyguanosine-15N5: Molecular Weight, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled internal standard crucial for the accurate quantification of 2'-deoxyguanosine and its metabolites in various biological matrices. This document covers its molecular weight, detailed experimental protocols for its use, and its application in studying DNA damage and repair.

Quantitative Data Summary

The precise mass of a molecule is fundamental for its identification and quantification, particularly in mass spectrometry-based methods. The incorporation of five ¹⁵N atoms into the guanine base of 2'-deoxyguanosine results in a predictable mass shift, enabling its use as an ideal internal standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2'-Deoxyguanosine | C₁₀H₁₃N₅O₄ | 267.24[1][2] |

| 2'-Deoxyguanosine-¹⁵N₅ | C₁₀H₁₃¹⁵N₅O₄ | 272.21 |

Experimental Protocols

The accurate quantification of 2'-deoxyguanosine and its oxidative damage product, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is critical in fields such as toxicology, cancer research, and aging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹⁵N₅ is essential to correct for matrix effects and variations in sample preparation and instrument response.

Protocol: Quantification of 8-hydroxy-2'-deoxyguanosine in DNA by LC-MS/MS

This protocol outlines a common procedure for the analysis of 8-OHdG in DNA samples, utilizing 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ as an internal standard.[3][4]

1. DNA Isolation and Digestion:

-

Isolate DNA from the biological sample of interest using standard commercially available kits or established protocols.

-

To 20 µg of isolated DNA, add a known amount of the 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ internal standard.

-

Enzymatically digest the DNA to its constituent nucleosides. A typical enzyme cocktail includes DNase I, phosphodiesterase I, and alkaline phosphatase.[5]

-

Incubate the mixture at 37°C for a sufficient duration to ensure complete digestion.

2. Sample Purification (Optional but Recommended):

-

For samples with low levels of 8-OHdG, an immunoaffinity column purification step can be employed to enrich the analyte and remove unmodified nucleosides that could interfere with the analysis.[6]

3. LC-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions to monitor are:

-

The transition corresponds to the fragmentation of the protonated molecular ion [M+H]⁺ to the protonated guanine base.

-

4. Data Analysis:

-

Generate a calibration curve by analyzing standards containing known concentrations of 8-OHdG and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of 8-OHdG to the peak area of the internal standard against the concentration of 8-OHdG.

-

Quantify the amount of 8-OHdG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of 2'-Deoxyguanosine-¹⁵N₅

The synthesis of isotopically labeled nucleosides is a complex process. While several methods exist, a common approach involves the chemical or enzymatic conversion of a readily available labeled precursor. For instance, [¹⁵N₅]-guanine can be enzymatically coupled to a deoxyribose sugar moiety to produce 2'-Deoxyguanosine-¹⁵N₅. Alternatively, multi-step chemical syntheses starting from simpler labeled precursors can be employed.[9][10][11][12][13] These labeled compounds are often used as precursors in phosphoramidite synthesis for the creation of isotopically labeled DNA strands.[14]

Biological Significance and Application

2'-deoxyguanosine is one of the four deoxyribonucleosides that constitute DNA. It is particularly susceptible to oxidative damage due to its low redox potential. Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can be induced by various environmental factors, can oxidize guanine to form 8-hydroxy-2'-deoxyguanosine (8-OHdG).[15] This lesion is mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.

The accurate measurement of 8-OHdG levels in DNA is a widely used biomarker for oxidative stress and DNA damage.[4] Elevated levels of 8-OHdG have been associated with various diseases, including cancer and neurodegenerative disorders, as well as the aging process.

Base Excision Repair of 8-hydroxy-2'-deoxyguanosine

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. The primary pathway for the removal of 8-OHdG from DNA is the Base Excision Repair (BER) pathway.[16][17][18][19]

The BER pathway is initiated by the recognition and excision of the damaged base by a specific DNA glycosylase. In the case of 8-OHdG, this is primarily carried out by 8-oxoguanine DNA glycosylase (OGG1).[15] This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease 1 (APE1). DNA polymerase β then inserts the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase III.

References

- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]

- 15. Epigenetics - Wikipedia [en.wikipedia.org]

- 16. Involvement of oxidatively damaged DNA and repair in cancer development and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Insights: An In-depth Technical Guide to 15N Enrichment in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nitrogen-15 (¹⁵N) enrichment in nucleic acids, a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA at an atomic level. The strategic substitution of the natural abundance ¹⁴N isotope with the NMR-active ¹⁵N isotope opens avenues for detailed investigation using advanced analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding and applying these methodologies is crucial for advancing fundamental biological research and for the development of novel nucleic acid-based therapeutics.

Core Principles of ¹⁵N Enrichment

Nitrogen is an integral component of the nucleobases that form the building blocks of DNA and RNA. The most abundant isotope, ¹⁴N, possesses a nuclear spin of 1, which leads to broad and often uninformative signals in NMR spectroscopy due to quadrupolar broadening. In contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2, resulting in sharp, well-resolved NMR signals ideal for detailed structural and dynamic analysis.[1] The natural abundance of ¹⁵N is only about 0.37%, necessitating isotopic enrichment for most NMR and some MS applications.[2]

The fundamental principle of ¹⁵N enrichment is to provide a biological or chemical synthesis system with a source of nitrogen that is highly enriched in the ¹⁵N isotope. This "heavy" nitrogen is then incorporated into the synthesized nucleic acids, effectively "labeling" them for subsequent analysis.

Methodologies for ¹⁵N Enrichment of Nucleic Acids

There are three primary strategies for producing ¹⁵N-labeled nucleic acids: in vivo biosynthesis in microorganisms, in vitro enzymatic synthesis, and chemical solid-phase synthesis. The choice of method depends on the type of nucleic acid (DNA or RNA), the desired length, the required yield, and the specific labeling pattern.

In Vivo Biosynthesis in Escherichia coli

E. coli is a robust and cost-effective system for producing uniformly ¹⁵N-labeled DNA and RNA. The methodology involves growing the bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride ((¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl).[3]

Experimental Workflow: Uniform ¹⁵N Labeling in E. coli

Detailed Protocol: Uniform ¹⁵N Labeling of Plasmid DNA in E. coli

-

Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium using sterile, nuclease-free water. In place of standard ammonium chloride, add 1 gram of ¹⁵NH₄Cl (>98% isotopic purity). Supplement the medium with glucose (or another carbon source), magnesium sulfate, calcium chloride, and any necessary antibiotics.

-

Starter Culture: Inoculate a small volume (5-10 mL) of the ¹⁵N-M9 medium with a single colony of E. coli (e.g., DH5α or BL21(DE3)) transformed with the plasmid of interest. Grow overnight at 37°C with vigorous shaking.

-

Large-Scale Culture: The next day, inoculate 1 liter of ¹⁵N-M9 medium with the overnight starter culture.

-

Growth and Amplification: Grow the culture at 37°C with shaking until it reaches the late logarithmic phase of growth. For plasmids with relaxed replication control, amplification can be induced by adding chloramphenicol.

-

Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Plasmid Purification: Purify the ¹⁵N-labeled plasmid DNA from the cell pellet using a standard plasmid purification kit (e.g., a maxi-prep kit). The yield and purity can be assessed by UV-Vis spectrophotometry and gel electrophoresis.

In Vitro Transcription for RNA Synthesis

For the production of ¹⁵N-labeled RNA, in vitro transcription (IVT) using bacteriophage RNA polymerases (e.g., T7, T3, or SP6) is the most common method.[2] This approach offers high yields of RNA from a DNA template and allows for uniform or selective labeling by providing ¹⁵N-labeled ribonucleoside triphosphates (NTPs) in the reaction mixture.

Experimental Workflow: In Vitro Transcription of ¹⁵N-Labeled RNA

Detailed Protocol: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA

-

DNA Template Preparation: A linear DNA template containing the sequence of the desired RNA downstream of a T7 promoter is required. This can be a linearized plasmid or a PCR product.

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in this order: nuclease-free water, transcription buffer (typically containing Tris-HCl, MgCl₂, DTT, and spermidine), the four ¹⁵N-labeled NTPs (ATP, CTP, GTP, UTP), the DNA template, and T7 RNA polymerase.

-

Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The yield of RNA can be influenced by the concentrations of Mg²⁺ and NTPs.[4][5]

-

DNase Treatment: After the incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for an additional 15-30 minutes at 37°C.

-

RNA Purification: The ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA band is visualized by UV shadowing, excised from the gel, and eluted. The purified RNA is then desalted and concentrated.

Solid-Phase Chemical Synthesis

Solid-phase phosphoramidite chemistry allows for the synthesis of short DNA and RNA oligonucleotides with precise, site-specific incorporation of ¹⁵N-labeled nucleotides.[6] This method is ideal for introducing labels at specific positions for detailed NMR studies of local structure and dynamics. However, it is generally more expensive and less suitable for producing long nucleic acid sequences compared to biosynthetic methods.

Experimental Workflow: Solid-Phase Synthesis of Site-Specifically ¹⁵N-Labeled Nucleic Acids

Detailed Protocol: Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

-

Phosphoramidite Preparation: Obtain or synthesize the desired ¹⁵N-labeled nucleoside phosphoramidites. These are the building blocks for the synthesis.

-

Automated Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.

-

Incorporation of the Label: At the desired position in the sequence, the ¹⁵N-labeled phosphoramidite is introduced in the coupling step instead of an unlabeled one.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency and yield of ¹⁵N enrichment can vary significantly depending on the chosen method. The following tables summarize typical quantitative data for the different labeling strategies.

Table 1: Comparison of ¹⁵N Enrichment Methods for Nucleic Acids

| Method | Typical Yield | Enrichment Efficiency | Advantages | Disadvantages |

| In Vivo (E. coli) | 1-5 mg of plasmid DNA per liter of culture | >98% | Cost-effective for uniform labeling; scalable. | Less control over labeling pattern; potential for metabolic scrambling. |

| In Vitro Transcription | 1-10 mg of RNA per mL of reaction | >99% | High yield; excellent control over uniform labeling; can produce long RNAs. | Requires expensive ¹⁵N-labeled NTPs; DNA template preparation needed. |

| Solid-Phase Synthesis | 1-50 µmol scale | 100% at the specified site | Precise site-specific labeling; high purity. | Expensive; limited to short oligonucleotides (<100 nt). |

Table 2: Cost Considerations for ¹⁵N Labeling

| Component | Typical Cost (USD) | Notes |

| ¹⁵NH₄Cl (1g, >98%) | $100 - $200 | Sufficient for ~1 liter of M9 medium. |

| ¹⁵N-labeled NTP set (10 µmol each) | $500 - $1500 | Cost is a significant factor for in vitro transcription. |

| ¹⁵N-labeled Phosphoramidite (0.25g) | $800 - $2000 | Price varies by nucleobase and labeling pattern. |

Note: Costs are estimates and can vary based on supplier, purity, and scale.

Applications in Research and Drug Development

¹⁵N-labeled nucleic acids are indispensable tools for a wide range of applications, from fundamental structural biology to the development of novel therapeutics.

Structural and Dynamic Studies by NMR Spectroscopy

NMR spectroscopy is the primary application for ¹⁵N-labeled nucleic acids. The ability to observe ¹H-¹⁵N correlations in experiments like the HSQC (Heteronuclear Single Quantum Coherence) allows for the assignment of resonances and the determination of the three-dimensional structures of DNA and RNA molecules.[7] Furthermore, NMR can be used to study the dynamics of nucleic acids, including conformational changes and molecular motions that are critical for their function.

Experimental Workflow: NMR Analysis of a Protein-¹⁵N-RNA Interaction

Mass Spectrometry for Stoichiometry and Interaction Mapping

Mass spectrometry (MS) is another powerful technique that benefits from ¹⁵N labeling. The mass shift introduced by the heavy isotope allows for the differentiation of labeled and unlabeled nucleic acids and their complexes. This is particularly useful for:

-